5-(2-Bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine
Description
5-(2-Bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine is a halogenated 1,2,4-triazole derivative characterized by a 2-bromo-4-fluoro-substituted phenyl group attached to the triazol-3-amine core. The bromine and fluorine substituents likely enhance electronic effects (e.g., electron withdrawal) and lipophilicity, which may improve binding to biological targets such as methionine aminopeptidases (MetAPs) or DNA in cancer cells .
Properties
Molecular Formula |
C8H6BrFN4 |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
5-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrFN4/c9-6-3-4(10)1-2-5(6)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI Key |
ZBABCRZJOIHKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C2=NC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-fluoroaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the triazole ring under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation or reduction can modify the triazole ring itself.
Scientific Research Applications
5-(2-Bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazol-3-amine Derivatives
*Calculated based on structural analysis.
Structural and Electronic Differences
Halogen Substitution :
- The 2-bromo-4-fluoro substitution in the target compound introduces steric hindrance (ortho-bromo) and electron withdrawal (fluoro at para), which may enhance binding to enzymes like MetAPs compared to analogs with single-halogen or meta-substituted groups .
- In contrast, 5-(3-bromophenyl)-4H-... (meta-bromo) showed anticancer activity in vitro, suggesting positional sensitivity of bromine in pharmacological applications .
- Functional Group Variations: Benzyl vs. Nitro vs. Halogen Groups: The nitro group in 5-(3-nitrophenyl)-4H-... provides strong electron withdrawal, which may enhance reactivity in nucleophilic environments but increase toxicity risks .
Biological Activity
5-(2-Bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C₈H₆BrFN₄
- Molecular Weight : 257.06 g/mol
- CAS Number : 1016536-42-7
- SMILES Notation : Fc1ccc(c(c1)Br)c1nnc([nH]1)N
Research indicates that compounds with a triazole core, such as 5-(2-bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine, exhibit various mechanisms of action:
- Inhibition of Bcl-2 : This compound has been shown to selectively inhibit Bcl-2-expressing human cancer cell lines, demonstrating sub-micromolar IC₅₀ values. For instance, analogs with similar structures have exhibited IC₅₀ values ranging from 0.31 to 0.7 µM against Bcl-2-expressing cell lines while sparing Bcl-2-negative lines like Jurkat .
- Anti-inflammatory Activity : Recent studies involving derivatives of this compound suggest potential anti-inflammatory effects through selective inhibition of cyclooxygenase enzymes (COX), particularly COX-1, which is crucial in prostaglandin biosynthesis pathways .
Structure-Activity Relationships (SAR)
The biological activity of 5-(2-bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine can be influenced by various substituents on the triazole ring. The following table summarizes findings from SAR studies:
| Substituent | Effect on Activity | Notes |
|---|---|---|
| 2-Bromo | Enhances potency | Increases lipophilicity and binding affinity |
| 4-Fluoro | Moderate activity | Contributes to electronic properties |
| Dimethoxyphenyl | High potency | Exhibits strong binding to Bcl-2 |
| Trifluoromethyl | Moderate activity | Weak hydrogen bond acceptor |
These modifications suggest that the electronic and steric properties of substituents are critical for enhancing the compound's biological efficacy.
Case Study 1: Anticancer Activity
In a study evaluating a series of triazole derivatives, compounds similar to 5-(2-bromo-4-fluorophenyl)-4H-1,2,4-triazol-3-amine were tested against various cancer cell lines. The results indicated that modifications at the phenyl ring significantly affected their inhibitory effects on cancer growth. Notably, compounds with dimethoxy substitutions showed superior activity compared to others .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of alkyl derivatives derived from this triazole compound. Molecular docking studies revealed that these derivatives effectively bind to COX enzymes, particularly COX-1, suggesting their potential as anti-inflammatory agents . The docking results indicated favorable interactions that could lead to the development of new therapeutic agents targeting inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
